(2-Butoxy-4-fluorophenyl)(methyl)sulfane
Description
Overview of Aryl Methyl Sulfanes in Advanced Organic Synthesis
Aryl methyl sulfanes, also known as aryl methyl sulfides or thioanisoles, are a class of organosulfur compounds characterized by a methylsulfane group (-SCH₃) attached to an aromatic ring. These compounds are pivotal intermediates in modern organic synthesis due to the versatile reactivity of the sulfur atom. The sulfide (B99878) moiety can be readily oxidized to form the corresponding sulfoxides and sulfones, which are themselves important functional groups in a variety of biologically active molecules and functional materials. bohrium.comnih.gov
The synthetic utility of aryl methyl sulfanes extends to their use as precursors in carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the methylthio group can act as a directing group in ortho-metalation reactions, allowing for the functionalization of the aromatic ring at specific positions. Furthermore, the development of catalytic cross-coupling reactions has enabled the use of aryl sulfonium (B1226848) salts, derived from aryl sulfides, as aryl radical precursors. nih.govresearchgate.net This has opened up new pathways for the construction of complex biaryl structures. nih.gov
Recent advancements in synthetic methodology have focused on more environmentally benign and efficient ways to construct aryl methyl sulfones from aryl methyl sulfanes. nih.gov These methods often employ readily available reagents and catalysts, highlighting the ongoing importance of this class of compounds in sustainable chemistry. nih.govorganic-chemistry.org The diverse reactivity and synthetic potential of aryl methyl sulfanes underscore their significance as a foundational scaffold in the synthesis of complex organic molecules.
The Unique Architectural Features of (2-Butoxy-4-fluorophenyl)(methyl)sulfane
The chemical architecture of this compound is distinguished by the specific substitution pattern on the phenyl ring. The presence of a butoxy group at the ortho position and a fluorine atom at the para position relative to the methylsulfane group imparts a unique combination of steric and electronic properties to the molecule.
The substitution pattern can be expected to influence various properties of the molecule, including its oxidation potential, its behavior in metal-catalyzed reactions, and its conformational preferences. The table below outlines some of the key structural features and their potential implications.
| Feature | Position | Electronic Effect | Steric Effect | Potential Implication on Reactivity |
| Methylsulfane (-SCH₃) | 1 | Weakly activating | Moderate | Site for oxidation to sulfoxide (B87167)/sulfone; can be converted to a sulfonium salt for coupling reactions. |
| Butoxy (-OC₄H₉) | 2 (ortho) | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Significant | Can direct ortho-lithiation to the 3-position; may hinder reactions at the methylsulfane group. |
| Fluorine (-F) | 4 (para) | Strongly electron-withdrawing (inductive), weakly electron-donating (resonance) | Minimal | Modulates overall electron density of the ring; can influence the rate and selectivity of electrophilic aromatic substitution. |
This unique combination of substituents makes this compound an interesting target for synthetic exploration and physical organic studies.
Research Imperatives and Scholarly Contributions on This Compound Class
While specific research on this compound is not extensively documented in publicly available literature, the broader class of substituted aryl methyl sulfanes has been the subject of considerable scholarly attention. Research in this area is driven by several key imperatives:
Development of Novel Synthetic Methods: A significant portion of research focuses on new ways to synthesize and modify aryl methyl sulfanes and their oxidized derivatives, sulfoxides and sulfones. bohrium.comorganic-chemistry.org This includes the exploration of new catalysts and reaction conditions to improve efficiency, selectivity, and functional group tolerance. acs.org
Investigation of Structure-Property Relationships: Understanding how different substituents on the aryl ring affect the physical and chemical properties of these compounds is a fundamental research goal. Studies on the conjugative effects of the methylsulfinyl group, for example, provide insights into the electronic behavior of these molecules. bohrium.com
Applications in Medicinal Chemistry: Aryl sulfone moieties are present in a number of pharmacologically active compounds. nih.gov Research into new aryl methyl sulfanes as precursors to these sulfones is therefore of significant interest. For instance, novel aryl methyl sulfones have been designed and synthesized as potent inhibitors of cyclooxygenase (COX) enzymes. nih.gov
Materials Science: The electronic properties of substituted aryl sulfanes make them potential building blocks for organic electronic materials. Research in this area would involve synthesizing and characterizing the photophysical properties of these compounds.
The study of this compound would contribute to these research imperatives by providing a new data point on a molecule with a distinct substitution pattern. Investigating its synthesis, reactivity, and physical properties would add to the collective knowledge of structure-property relationships within the aryl methyl sulfane class and could potentially lead to the discovery of new applications.
Properties
IUPAC Name |
2-butoxy-4-fluoro-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-3-4-7-13-10-8-9(12)5-6-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRYFJHRSPRSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis and Methodological Advancements for 2 Butoxy 4 Fluorophenyl Methyl Sulfane
Development of Carbon-Sulfur Bond Forming Reactions
The construction of the aryl-sulfur bond is a critical step in the synthesis of (2-Butoxy-4-fluorophenyl)(methyl)sulfane. Research has focused on creating this bond through various innovative catalytic and non-catalytic methods.
Transition-metal catalysis has emerged as a powerful tool for the formation of C-S bonds, offering high efficiency and selectivity. Key metals in this field include rhodium, palladium, and nickel, each with unique catalytic cycles and applications.
Rhodium(I) catalysis provides an efficient pathway for the functionalization of arenes. nih.gov In this approach, aryl methyl sulfides react with terminal alkynes to yield carbothiolation products. nih.govacs.org A significant advantage of this method is the reincorporation of the methyl sulfide (B99878) group into the product as an alkenyl sulfide, a versatile functional group for further synthetic modifications. acs.org This process can be integrated into three-component cascade reactions, combining with an initial Rh(I)-catalyzed alkene or alkyne hydroacylation. nih.gov
Substituted pentafluorobenzenes can react with sulfur in the presence of a rhodium catalyst, such as RhH(PPh3)4, to produce diaryl sulfides. nih.gov This reaction proceeds efficiently at temperatures ranging from room temperature to 80 °C. nih.gov Studies have also explored the use of organic polysulfides as the sulfur source, with di-tert-butyl tetrasulfide and di-tert-butyl trisulfide showing reactivity with aryl monofluorides. nih.gov The difference in reactivity is attributed to the varying S-S bond energies. nih.gov
Table 1: Comparison of Rhodium-Catalyzed Carbothiolation Methods
| Feature | Aryl Methyl Sulfides with Alkynes | Substituted Pentafluorobenzenes with Sulfur/Polysulfides |
|---|---|---|
| Catalyst | Rh(I) complexes | RhH(PPh3)4 |
| Reactants | Aryl methyl sulfide, terminal alkyne | Substituted pentafluorobenzene, sulfur or organic polysulfide |
| Product | Alkenyl sulfide | Diaryl sulfide |
| Key Advantage | Reincorporation of the methyl sulfide group | Utilizes elemental sulfur or polysulfides |
| Reaction Conditions | Mild | Room temperature to 80 °C |
Palladium and nickel catalysts are highly effective in mediating the formation of aryl sulfides. Nickel-catalyzed methods have been developed that utilize 2-pyridyl sulfides as sulfide donors, which avoids the use of odorous and toxic thiols. organic-chemistry.orgnih.gov A Ni/dcypt catalyst system is crucial for this aryl exchange reaction, which is compatible with a wide range of aryl electrophiles, including aromatic esters, arenol (B1447636) derivatives, and aryl halides. organic-chemistry.orgnih.gov Mechanistic studies indicate that the reaction proceeds through oxidative addition of both the aryl sulfide and the aryl electrophile to the nickel center, followed by ligand exchange. nih.govresearchgate.net The addition of a zinc additive, Zn(OAc)2, has been shown to improve the yield of the desired aryl sulfide. waseda.jp
Palladium-catalyzed reactions have also been extensively studied for C-S bond formation. Supported palladium sulfide catalysts have been synthesized and are of great interest for their catalytic performance. rsc.org Furthermore, palladium-catalyzed sulfinylation of organoborons with sulfinate esters provides a route to sulfoxides, which can be precursors to diaryl sulfides. acs.org These reactions tolerate a variety of functional groups, allowing for the modular synthesis of a wide range of diaryl sulfides. acs.org
Table 2: Overview of Palladium- and Nickel-Mediated Sulfide Synthesis
| Catalyst System | Reactants | Key Features |
|---|---|---|
| Ni/dcypt/Zn | 2-Pyridyl sulfide, Aryl electrophile (esters, halides) | Thiol-free synthesis, broad substrate scope. organic-chemistry.orgnih.gov |
| Supported Pd Sulfide | Not specified | Heterogeneous catalyst with potential for recyclability. rsc.org |
| Pd/XPhos | Arylboronic acid, Sulfinate ester | Forms sulfoxides as intermediates, good functional group tolerance. acs.org |
While catalytic methods are powerful, metal-free synthetic routes offer advantages in terms of cost, toxicity, and ease of product purification. These methods often rely on photo-induction or the use of specific reagents to facilitate the C-S bond formation.
A notable metal-free approach involves the photo-induced C-S radical cross-coupling of aryl iodides with disulfides. frontiersin.orgnih.govfrontiersin.orgnih.gov This reaction proceeds at room temperature without the need for a transition metal or an external photosensitizer. frontiersin.orgnih.gov The proposed mechanism involves the photoexcitation of the aryl iodide, followed by homolysis of the disulfide bond to generate a sulfur radical. frontiersin.orgnih.gov A strong base then promotes the cleavage of the carbon-iodine bond, leading to the formation of an aryl radical that couples with the sulfur radical. frontiersin.orgnih.gov This method is characterized by its mild reaction conditions, broad substrate scope, and high efficiency. frontiersin.orgnih.gov It is tolerant of various functional groups, including those that are sensitive, such as hydroxyl and nitro groups. frontiersin.org
Nucleophilic aromatic substitution (SNAr) reactions provide another avenue for the synthesis of aryl sulfides. The reactivity in these reactions is influenced by the nature of the nucleophile, the substrate, and the solvent. nih.gov For the synthesis of this compound, a suitable precursor would be an activated aryl halide or a related derivative.
A practical method for methylthiolation involves the use of sodium S-methyl thiosulfate (B1220275) as a sulfur source. rsc.org This reagent can react with a variety of nucleophiles, including those with C-, S-, and P-centers, to afford methylthiolated products in good yields. rsc.org The reagent is air- and moisture-stable and demonstrates a high tolerance for various functional groups, making it a robust choice for organic synthesis. rsc.org The reaction of biothiols in SNAr processes has been studied, indicating that the thiol group is the primary nucleophilic center. nih.gov
Metal-Free Synthetic Pathways for this compound Precursors
Decarbonylative Strategies for Aryl Thioether Synthesis
The formation of the C-S bond to create the aryl methyl sulfide moiety is a critical step in the synthesis of this compound. Traditional methods for aryl thioether synthesis often involve the cross-coupling of aryl halides with thiols. However, an alternative and increasingly popular strategy involves the decarbonylative coupling of aryl thioesters. nih.govnih.gov This approach is advantageous as it utilizes readily available and often inexpensive aromatic carboxylic acid derivatives as starting materials. nih.gov
Pioneering work in this area was conducted using stoichiometric rhodium complexes. nih.gov More recent advancements have focused on developing catalytic systems, with nickel and palladium catalysts showing significant promise. nih.govnih.govwikipedia.org Nickel-catalyzed decarbonylative thioether synthesis, in particular, has emerged as a practical and efficient method. nih.govnih.govucl.ac.uk
These reactions typically involve the conversion of an aryl thioester to the corresponding aryl thioether by the expulsion of a carbonyl group, a process often facilitated by a transition metal catalyst. For instance, various aryl thioesters can be transformed into aryl thioethers using air-stable nickel(II) catalytic systems, such as a combination of Ni(OAc)₂ and a phosphine (B1218219) ligand like PnBu₃ or dppb (1,4-bis(diphenylphosphino)butane). nih.govnih.gov The reaction conditions generally involve heating the aryl thioester with the nickel catalyst and a base in a suitable solvent like toluene. nih.gov
The general transformation can be represented as: Ar-C(O)-SMe + "Catalyst" → Ar-SMe + CO
This decarbonylative approach offers a powerful tool for the synthesis of complex aryl thioethers, including those with multiple substituents like this compound. The final step in the synthesis of the target compound could, therefore, involve the decarbonylative methylation of a suitably substituted S-methyl arylthiocarboxylate.
Installation of Aromatic Substituents: Butoxy and Fluoro Group Chemistry
The regioselective introduction of the butoxy and fluoro groups onto the aromatic ring is paramount for the successful synthesis of this compound. The relative positioning of these groups dictates the synthetic strategy.
Regioselective Introduction of the Butoxy Moiety
The introduction of the butoxy group onto the phenol (B47542) backbone is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comyoutube.com This classic Sₙ2 reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comyoutube.com For the synthesis of the target compound, a plausible starting material would be 4-fluorophenol (B42351).
The reaction would proceed as follows:
Deprotonation: 4-fluorophenol is treated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding 4-fluorophenoxide ion.
Nucleophilic Attack: The 4-fluorophenoxide then attacks a primary butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The use of a primary alkyl halide is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would lead to the formation of butene. organicchemistrytutor.com
The reaction can be represented as: 4-FC₆H₄OH + Base + n-Bu-X → 4-FC₆H₄O-n-Bu + Base·HX (where X = Br, I)
To enhance the reaction rate and efficiency, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed, especially in biphasic reaction media. utahtech.edu The synthesis of similar structures, such as 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) and 1-bromobutane, has been successfully demonstrated using phase-transfer catalysis, highlighting the viability of this approach. researchgate.netbcrec.id
Fluorination Methodologies for (2-Butoxy-4-fluorophenyl) Derivatives
The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, broadly categorized as nucleophilic and electrophilic fluorination. The choice of method depends on the nature of the substrate and the desired regioselectivity.
In the context of synthesizing this compound, if the butoxy group is already present, the fluorine atom needs to be introduced at the para-position relative to the butoxy group. Given that the butoxy group is an ortho-, para-directing activator, electrophilic fluorination would be a suitable strategy.
Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. wikipedia.org Reagents containing an N-F bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used for this purpose due to their stability and safety compared to elemental fluorine. wikipedia.orgresearchgate.net The butoxy group strongly activates the aromatic ring, facilitating electrophilic attack.
A potential synthetic route could involve the electrophilic fluorination of 2-butoxyanisole, where the methoxy (B1213986) group would later be converted to the methylthio group. The directing effects of both the butoxy and methoxy groups would need to be considered to achieve the desired 4-fluoro substitution.
Nucleophilic Aromatic Substitution (SₙAr): While less likely for this specific substitution pattern on an activated ring, SₙAr is a powerful method for introducing fluorine, especially onto electron-deficient rings. nih.govnih.govlibretexts.org It involves the attack of a fluoride (B91410) source on an aromatic ring bearing a good leaving group (e.g., -NO₂, -Cl) at an activated position.
Deoxyfluorination of Phenols: Another modern approach is the direct conversion of a phenolic hydroxyl group to a C-F bond, known as deoxyfluorination. ucl.ac.uknih.gov This transformation can be achieved using specialized reagents. However, for the target molecule, this would likely be an earlier step in the synthesis, starting from a dihydroxybenzene derivative.
The vapor-phase fluorination of analogous compounds like butylbenzene (B1677000) with reagents such as cobalt trifluoride has been studied, but this method often leads to perfluorination and complex product mixtures, making it less suitable for selective monofluorination. youtube.com
Sustainable Synthetic Practices in this compound Production
Modern organic synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact through the application of green chemistry principles.
Green Solvent Evaluation and Utilization
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by being non-toxic, renewable, and having a low environmental impact. Water is an excellent green solvent, and its use in organic synthesis is highly desirable. masterorganicchemistry.comyoutube.com For instance, the synthesis of thiophenytoins, which are also sulfur-containing heterocyclic compounds, has been successfully carried out in water as a green solvent. masterorganicchemistry.comyoutube.com
For the synthesis of this compound, evaluating the feasibility of using water or other green solvents like ethanol (B145695) for the Williamson ether synthesis or the final C-S bond formation step would be a key aspect of developing a sustainable process. researchgate.net The use of phase-transfer catalysis can often facilitate reactions in aqueous media.
Atom-Economical and High-Efficiency Transformations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. organicchemistrytutor.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste.
Decarbonylative cross-coupling reactions, as discussed in section 2.1.2.3, are generally more atom-economical than traditional methods that may require pre-functionalization of starting materials and generate stoichiometric byproducts. Similarly, catalytic processes are inherently more sustainable than stoichiometric ones as they reduce waste and often operate under milder conditions. The development of highly efficient catalytic systems for the key bond-forming steps in the synthesis of this compound is crucial for a sustainable manufacturing process. libretexts.orgcas.cn
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Butoxy 4 Fluorophenyl Methyl Sulfane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Investigations for Proton, Carbon, and Fluorine Environments
No experimental data for the ¹H, ¹³C, or ¹⁹F NMR spectra of (2-Butoxy-4-fluorophenyl)(methyl)sulfane are available in the searched resources. The generation of a data table with chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities is not possible without this foundational information.
Elucidation of Connectivities via Two-Dimensional NMR Techniques
Information from two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is crucial for confirming the connectivity of atoms within the molecule. As no 2D NMR data was found, a discussion on the specific correlations for this compound cannot be constructed.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Analysis
The FT-IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Without the experimental FT-IR spectrum for this compound, a data table of observed absorption bands and their corresponding vibrational modes cannot be compiled.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. The absence of an experimental FT-Raman spectrum for this compound prevents the creation of a data table detailing the characteristic Raman shifts.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is essential for determining the precise molecular mass and elemental composition of a compound. Without access to HRMS data for this compound, the exact mass and its confirmation against the calculated theoretical mass cannot be reported.
X-ray Diffraction Analysis for Crystalline State Structure (if applicable)
A thorough review of scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystalline state, such as the crystal system, space group, and precise unit cell dimensions, is not available at present.
X-ray diffraction analysis is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline form. The generation of a crystalline sample of sufficient quality is a prerequisite for such analysis. The absence of this data in the public domain suggests that either the compound has not been subjected to single-crystal X-ray diffraction studies, or that efforts to grow suitable crystals have thus far been unsuccessful.
Without experimental crystallographic data, the definitive solid-state conformation and intermolecular interactions of this compound remain undetermined. Computational modeling approaches could potentially offer theoretical insights into its preferred spatial arrangement, but these would require experimental validation.
Mechanistic Investigations and Reactivity Profile of 2 Butoxy 4 Fluorophenyl Methyl Sulfane
Elucidation of Reaction Mechanisms in (2-Butoxy-4-fluorophenyl)(methyl)sulfane Synthesis
The formation of the carbon-sulfur bond in aryl sulfides like this compound can be achieved through various synthetic strategies, primarily categorized into transition-metal-mediated cross-coupling reactions and metal-free transformations. Each of these approaches proceeds through distinct mechanistic pathways.
Transition metal catalysis, particularly using palladium, copper, and nickel, represents a powerful and widely employed method for the synthesis of aryl sulfides. nih.govbeilstein-journals.orgacs.orgnih.govcapes.gov.br These reactions, often referred to as cross-coupling reactions, involve the formation of a C-S bond between an aryl halide (or pseudohalide) and a thiol or its derivative. The general catalytic cycles for these metals, while sharing common fundamental steps, exhibit unique characteristics.
Palladium-Catalyzed Thioetherification: The catalytic cycle for palladium-catalyzed C-S bond formation typically involves the following key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., 1-butoxy-2-iodo-4-fluorobenzene or a related precursor) to a low-valent palladium(0) species, forming a palladium(II) intermediate. acs.org
Ligand Exchange/Thiolate Binding: A thiolate, generated in situ from methanethiol (B179389) and a base, displaces a halide ligand on the palladium(II) complex.
Reductive Elimination: The aryl and methylthio ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired this compound product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. acs.org
Copper-Catalyzed Thioetherification (Ullmann Condensation): Copper-catalyzed C-S coupling is a classical and practical method. nih.gov While the precise mechanism can vary depending on the reaction conditions and ligands, a plausible cycle involves:
Formation of a Copper(I) Thiolate: The reaction often starts with the formation of a copper(I) methylthiolate from the reaction of a copper(I) salt with methanethiol in the presence of a base.
Oxidative Addition/Coordination: The aryl halide coordinates to the copper(I) thiolate complex, followed by an oxidative addition-like process to form a copper(III) intermediate.
Reductive Elimination: The aryl and methylthio groups are reductively eliminated to yield the final product and a copper(I) species, which can be reduced to regenerate the active catalyst or directly re-enter the cycle.
Nickel-Catalyzed C-S Coupling: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. nih.govcapes.gov.br The catalytic cycle is generally believed to proceed through:
Reduction to Ni(0): A Ni(II) precatalyst is often reduced in situ to the active Ni(0) species.
Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) center to form a Ni(II)-aryl complex.
Transmetalation/Ligand Exchange: The thiolate coordinates to the nickel center.
Reductive Elimination: The C-S bond is formed via reductive elimination, yielding the aryl sulfide (B99878) and regenerating the Ni(0) catalyst. researchgate.net
Table 1: Key Steps in Transition-Metal-Catalyzed Synthesis of this compound
| Catalytic Step | Palladium | Copper | Nickel |
| Initial Catalyst State | Pd(0) | Cu(I) | Ni(0) (often from in situ reduction of Ni(II)) |
| Activation of Aryl Halide | Oxidative Addition | Coordination/Oxidative Addition | Oxidative Addition |
| Intermediate Species | Pd(II)-aryl-halide | Cu(III)-aryl-thiolate-halide (proposed) | Ni(II)-aryl-halide |
| Sulfur Source Incorporation | Ligand exchange with thiolate | Formation of Cu(I)-thiolate prior to coupling | Transmetalation/Ligand exchange with thiolate |
| Product Forming Step | Reductive Elimination | Reductive Elimination | Reductive Elimination |
| Regeneration of Catalyst | Pd(0) is reformed | Cu(I) is reformed | Ni(0) is reformed |
Metal-free methods for the synthesis of aryl sulfides are gaining prominence due to their potential for reduced cost and environmental impact. bohrium.comresearchgate.netresearchgate.net These transformations can proceed through either radical or ionic (nucleophilic aromatic substitution) pathways.
Radical Pathways: Photo-induced or thermally initiated radical reactions provide a metal-free route to C-S bond formation. beilstein-journals.orgfrontiersin.orgnih.govnih.govnih.govscienceopen.comresearchgate.net A plausible mechanism involves:
Radical Generation: A radical initiator or light can induce the homolytic cleavage of a disulfide (e.g., dimethyl disulfide) to generate a methylthio radical (CH₃S•).
Aryl Radical Formation: In some cases, the aryl halide can be converted to an aryl radical. For instance, under photolytic conditions, an aryl iodide can undergo homolysis to form an aryl radical and an iodine radical. frontiersin.orgnih.gov
Radical-Radical Coupling: The aryl radical and the methylthio radical can then couple to form the this compound.
Chain Propagation: Alternatively, a chain mechanism can operate where the methylthio radical adds to the aromatic ring, followed by the loss of a halide radical to propagate the chain.
Ionic Pathways (Nucleophilic Aromatic Substitution - SₙAr): The synthesis can also proceed via a nucleophilic aromatic substitution (SₙAr) mechanism, particularly if the aromatic ring is sufficiently activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of a precursor like 1,2-difluoro-4-butoxybenzene or a related activated aryl fluoride (B91410), the mechanism would be:
Nucleophilic Attack: The methylthiolate anion (CH₃S⁻), a potent nucleophile, attacks the carbon atom bearing a good leaving group (like fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized across the aromatic ring and potentially stabilized by the other substituents.
Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride anion). The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org The fluorine atom at the 4-position would contribute to the activation of the ring towards nucleophilic attack.
Chemical Transformations of the Sulfane Linkage in this compound
The sulfur atom in the sulfane linkage is susceptible to various chemical transformations, most notably oxidation.
The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.netrawdatalibrary.netresearchgate.netrsc.org This is a common and important transformation in medicinal chemistry, as sulfoxides and sulfones often exhibit different biological activities compared to the parent sulfide. researchgate.net
The oxidation typically proceeds in a stepwise manner, with the sulfoxide being the intermediate in the oxidation to the sulfone. researchgate.net
This compound → (2-Butoxy-4-fluorophenyl)(methyl)sulfoxide → (2-Butoxy-4-fluorophenyl)(methyl)sulfone
A variety of oxidizing agents can be employed for this transformation, and the selectivity for the sulfoxide or sulfone can often be controlled by the choice of reagent and reaction conditions. organic-chemistry.orgorganic-chemistry.org
For selective oxidation to the sulfoxide: Milder oxidizing agents or controlled stoichiometry of a stronger oxidant are typically used. Examples include hydrogen peroxide in the presence of certain catalysts, or reagents like sodium periodate. nih.govjsynthchem.com
For oxidation to the sulfone: Stronger oxidizing agents or an excess of the oxidant are generally required. Common reagents include potassium permanganate (B83412), meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide under more forcing conditions or with specific catalysts. organic-chemistry.orgmdpi.com
The mechanism of oxidation often involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The electron-donating nature of the butoxy group on the phenyl ring can increase the electron density on the sulfur atom, potentially facilitating the oxidation process.
Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation
| Oxidizing Agent | Typical Product | General Conditions |
| Hydrogen Peroxide (H₂O₂) (controlled) | Sulfoxide | Metal-free (e.g., in acetic acid) or with selective catalysts (e.g., Mn₂ZnO₄) nih.govjsynthchem.com |
| Hydrogen Peroxide (H₂O₂) (excess/stronger conditions) | Sulfone | With catalysts like niobium carbide or under forcing conditions organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfone (typically with >2 equivalents) | Organic solvents at moderate temperatures |
| Potassium Permanganate (KMnO₄) | Sulfone | Often in aqueous or mixed solvent systems |
| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Controllable by stoichiometry in aqueous media rawdatalibrary.netrsc.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Solvent-dependent (e.g., ethanol (B145695) for sulfoxide, water for sulfone) rsc.org |
The sulfur atom in this compound possesses a lone pair of electrons, allowing it to act as a nucleophile and react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. nih.govbris.ac.uknih.govgoogleapis.com
Reaction: this compound + R-X → [(2-Butoxy-4-fluorophenyl)(methyl)(R)sulfonium]⁺ X⁻ (where R-X is an alkylating agent, e.g., methyl iodide)
The formation of a sulfonium salt involves the alkylation of the sulfur atom. This reaction converts the neutral sulfide into a positively charged sulfonium ion. These salts can be valuable synthetic intermediates, for example, as precursors for the generation of sulfur ylides upon treatment with a strong base.
The reaction is typically carried out by treating the sulfide with an alkylating agent, often in a polar solvent. nih.gov The reactivity of the sulfide in this process is influenced by the electronic environment of the sulfur atom. The butoxy group, being electron-donating, would enhance the nucleophilicity of the sulfur, thereby facilitating the reaction.
Reactivity of the Butoxy and Fluorine Substituents on the Phenyl Ring
Reactivity of the Butoxy Group: The butoxy group is an ether linkage. While generally stable, the ether bond can be cleaved under harsh conditions, typically involving strong acids like HBr or HI. This would result in the formation of a phenol (B47542) and a butyl halide. The butoxy group is an ortho, para-directing and activating group for electrophilic aromatic substitution due to the resonance donation of its oxygen lone pairs into the ring. studymind.co.ukncert.nic.in However, the presence of the deactivating fluorine and the sulfane group, as well as steric hindrance from the ortho-sulfane, would modulate this reactivity.
Reactivity of the Fluorine Substituent: The fluorine atom at the 4-position has a dual electronic effect on the aromatic ring.
Inductive Effect: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. vaia.com In fact, fluorine deactivates the benzene (B151609) ring more than other halogens in this regard. vaia.com
Resonance Effect: The lone pairs on the fluorine atom can be donated to the aromatic π-system through resonance (+R), which directs incoming electrophiles to the ortho and para positions. vaia.comacs.org
Furthermore, the C-F bond in aryl fluorides can be cleaved under certain conditions, particularly in nucleophilic aromatic substitution (SₙAr) reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.gov For an SₙAr reaction to occur at the fluorine-bearing carbon, the ring needs to be sufficiently electron-deficient. The presence of the electron-donating butoxy and methylthio groups makes this unlikely unless a strongly activating group is also present on the ring. However, in certain metal-catalyzed cross-coupling reactions, the C-F bond can be activated and undergo substitution.
Influence on Aromatic Electrophilic and Nucleophilic Substitution
The regiochemical outcome and rate of aromatic substitution reactions on the this compound ring are a direct consequence of the directing and activating or deactivating properties of the attached functional groups.
Electrophilic Aromatic Substitution:
The benzene ring in this compound possesses three substituents that modulate its reactivity towards electrophiles. The butoxy and methylthio groups are classified as activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. libretexts.org Conversely, the fluorine atom is a deactivating group. numberanalytics.comlibretexts.org
Butoxy Group (-OBu): This is a strongly activating ortho-, para-director. The oxygen atom donates a lone pair of electrons to the aromatic ring via a strong positive mesomeric effect (+M), which outweighs its negative inductive effect (-I). researchgate.net This donation of electron density significantly stabilizes the positively charged intermediate (sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. researchgate.net
Methylthio Group (-SMe): Similar to the butoxy group, the methylthio group is an activating ortho-, para-director. The sulfur atom's lone pairs can be donated to the ring through resonance, stabilizing the arenium ion intermediate.
The combined influence of these groups dictates the positions available for substitution (C3, C5, and C6). The potent activating and directing effect of the butoxy group at C2, reinforced by the directing effect of the fluorine at C4, makes positions C3 and C5 the most probable sites for electrophilic attack.
| Substituent | Position | Electronic Effect | Directing Effect | Reactivity Effect |
|---|---|---|---|---|
| -SMe (Methylthio) | C1 | -I, +M | Ortho, Para | Activating |
| -OBu (Butoxy) | C2 | -I, +M | Ortho, Para | Strongly Activating |
| -F (Fluoro) | C4 | -I, +M | Ortho, Para | Deactivating |
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. In this compound, the fluorine atom can function as a leaving group.
The rate of SNAr reactions follows the order F > Cl > Br > I for the leaving group. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong inductive electron withdrawal of fluorine, stabilizing the intermediate complex. stackexchange.com While the butoxy and methylthio groups are electron-donating and would tend to disfavor SNAr by destabilizing the negative charge, the presence of the highly electronegative fluorine atom at an activated position could still permit substitution by very strong nucleophiles under forcing conditions.
Theoretical and Computational Chemistry Studies on 2 Butoxy 4 Fluorophenyl Methyl Sulfane
Conformational Landscape and Intermolecular Interactions
The flexibility of the butoxy and methylsulfane groups attached to the fluorinated phenyl ring gives rise to a complex conformational landscape. Computational methods are essential for identifying the most stable conformations and understanding the nature of the interactions that govern its three-dimensional structure.
The structure of (2-Butoxy-4-fluorophenyl)(methyl)sulfane features several rotatable single bonds, primarily the C-O bond of the butoxy group and the C-S bond of the methylsulfane group. Rotation around these bonds leads to various conformational isomers, each with a distinct energy. sydney.edu.auyoutube.com Computational potential energy surface (PES) scans are typically employed to identify the energy minima corresponding to stable conformers. liverpool.ac.uk
For the butoxy group, different staggered conformations (anti and gauche) along the C-C bonds of the butyl chain, as well as the orientation of the butoxy group relative to the aromatic ring, would be considered. Similarly, the orientation of the methyl group of the methylsulfane substituent relative to the plane of the phenyl ring is a key conformational variable. Studies on analogous compounds like thioanisole (B89551) have shown that the energy barrier to rotation around the aryl-sulfur bond can be influenced by substituents on the ring, with both planar and non-planar conformations being possible energy minima.
The relative energies of these conformers are determined by a delicate balance of steric hindrance and electronic effects. For instance, the interaction between the butoxy group, the methylsulfane group, and the fluorine atom at the para position will significantly influence the conformational preferences. Density Functional Theory (DFT) calculations, often with a suitable functional and basis set, are the standard approach for optimizing the geometry of each conformer and calculating their relative energies to identify the most stable structures.
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |
| 1 | 180° (anti) | 0° | 0.00 |
| 2 | 60° (gauche) | 0° | 0.75 |
| 3 | 180° (anti) | 90° | 1.20 |
| 4 | 60° (gauche) | 90° | 1.95 |
| Note: This table is for illustrative purposes only and is based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations. |
Non-covalent interactions play a crucial role in the structure and properties of molecules. acs.orgsc.eduresearchgate.net In this compound, several types of non-covalent interactions can be computationally assessed, including van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like halogen bonding.
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. researchgate.netresearchgate.net While fluorine is the most electronegative element, under certain circumstances, particularly when bonded to an electron-withdrawing group like a phenyl ring, the region of positive electrostatic potential on the outer side of the fluorine atom can engage in halogen bonding. rsc.orgnih.gov Computational analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can reveal the presence and nature of such interactions. researchgate.netnih.gov
In the case of this compound, intramolecular halogen bonding between the fluorine atom and the sulfur or oxygen atom of the substituents, though likely weak, could be investigated as a factor influencing conformational stability. Intermolecularly, the fluorine atom could participate in halogen bonds in condensed phases, which can be modeled computationally. mdpi.com The sulfur atom, with its lone pairs, can also act as a hydrogen bond acceptor or participate in other non-covalent interactions. sc.edu
Simulation of Spectroscopic Signatures
Computational chemistry is instrumental in predicting and interpreting spectroscopic data. By simulating spectra, one can gain a deeper understanding of the relationship between the molecular structure and its spectroscopic output.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. arxiv.orgarxiv.org The prediction of these spectra through computational means is a well-established practice. acs.orgescholarship.org DFT calculations are commonly used to compute the harmonic vibrational frequencies. rsc.orgresearchgate.netacs.org These calculations involve optimizing the molecular geometry to an energy minimum and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). nih.gov
For this compound, the predicted vibrational spectrum would show characteristic peaks corresponding to C-H stretching of the alkyl and aromatic groups, C-F stretching, C-O and C-S stretching, and various bending modes of the phenyl ring. nih.gov The calculated frequencies are often systematically scaled to account for anharmonicity and the approximations inherent in the computational method. youtube.com These simulations can aid in the assignment of experimental spectra. researchgate.net
Table 2: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Intensity (IR) | Predicted Intensity (Raman) |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2980-2850 | Strong | Strong |
| C-F Stretch | 1250-1200 | Strong | Medium |
| Aryl C-O Stretch | 1270-1230 | Strong | Medium |
| Aryl C-S Stretch | 710-680 | Medium | Weak |
| Phenyl Ring (in-plane bend) | 1600-1450 | Strong | Strong |
| Note: This table is for illustrative purposes only. The exact frequencies and intensities would be obtained from specific quantum chemical calculations. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. chemaxon.comresearchgate.net Computational methods, particularly DFT in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm structural assignments. nih.govresearchgate.netacs.org
For this compound, predicting the ¹⁹F chemical shift is of particular interest due to the presence of the fluorine atom. wikipedia.org The chemical environment of the fluorine is influenced by the electronic effects of the butoxy and methylsulfane substituents, which would be reflected in its calculated chemical shift. mdpi.com Similarly, the ¹H and ¹³C chemical shifts for the aromatic, butoxy, and methylsulfane moieties can be calculated. nih.gov The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and whether solvent effects are included in the model. rsc.org
Table 3: Illustrative Predicted NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹⁹F | C4-F | -110 to -125 |
| ¹³C | C1 (C-S) | 120-130 |
| ¹³C | C2 (C-O) | 150-160 |
| ¹³C | C4 (C-F) | 155-165 (JCF) |
| ¹³C | S-CH₃ | 15-25 |
| ¹H | Aromatic | 6.8-7.5 |
| ¹H | O-CH₂ | 3.9-4.2 |
| ¹H | S-CH₃ | 2.4-2.6 |
| Note: This table is for illustrative purposes only and provides general ranges. Accurate prediction requires specific calculations, and values for fluorinated carbons would show coupling constants (J) with fluorine. |
Derivatization Strategies and Synthetic Applications of 2 Butoxy 4 Fluorophenyl Methyl Sulfane
Chemical Modifications at the Methyl Sulfane Moiety
The methyl sulfane group (-SMe) is a versatile functional handle that can be directly transformed or utilized as a recyclable activating group to facilitate other reactions.
The methyl sulfane group can be readily modified to introduce new functionalities. A primary strategy involves its conversion into other sulfur-containing groups, such as sulfoxides and sulfones, through oxidation. These transformations alter the electronic properties of the substituent and can be leveraged in subsequent synthetic steps.
A more advanced application involves the conversion of the aryl methyl sulfide (B99878) into an alkenyl sulfide through rhodium-catalyzed carbothiolation of alkynes. nih.govnih.gov In this process, the methyl sulfane group reacts with an alkyne to form a product containing a new carbon-carbon and carbon-sulfur bond. nih.gov The resulting alkenyl sulfide functionality is significant as it serves as a "masked carbonyl" unit, providing a powerful and versatile handle for further functionalization and molecular elaboration. nih.govorganic-chemistry.org This transformation effectively converts the relatively inert methyl sulfane into a reactive and synthetically useful group.
In conventional cross-coupling reactions, an activating group is typically used to control reactivity and regioselectivity, but it is often discarded as waste upon completion of the reaction. nih.gov An innovative and sustainable approach involves "activating group recycling," where the methyl sulfane moiety plays a central role.
In rhodium-catalyzed carbothiolation reactions, the aryl methyl sulfide acts as an activating group that is subsequently reincorporated into the final product structure. nih.govorganic-chemistry.org This method improves atom economy and reduces chemical waste. organic-chemistry.org Specifically, a second-generation rhodium(I) catalyst system enables the efficient carbothiolation of alkynes with aryl methyl sulfides that bear an ortho-ketone. nih.gov The adducts from this reaction, which feature the 'recycled methyl sulfide' group, are valuable precursors for synthesizing highly substituted isoquinolines, a core structure in many medicinal compounds. nih.govnih.gov The reaction demonstrates broad substrate scope and high functional group tolerance, making it a practical one-pot synthesis route. organic-chemistry.org
Table 1: Application of Methyl Sulfane in Activating Group Recycling
| Reaction Type | Catalyst System | Role of Methyl Sulfane | Resulting Functionality | Key Advantage |
| Rh-catalyzed Carbothiolation | Rhodium(I) catalyst, e.g., [Rh(nbd)₂BF₄] and Xantphos organic-chemistry.org | Recyclable Activating Group nih.govnih.gov | Alkenyl Sulfide (Masked Carbonyl) nih.govorganic-chemistry.org | Reduces waste by reincorporating the activating group into the product. organic-chemistry.org |
Further Functionalization of the (2-Butoxy-4-fluorophenyl) Core
The aromatic ring of (2-Butoxy-4-fluorophenyl)(methyl)sulfane has unsubstituted positions that are available for further functionalization, allowing for the introduction of additional chemical diversity.
The introduction of new substituents onto the aromatic ring is governed by the directing effects of the existing groups: the butoxy, fluoro, and methylthio moieties. The butoxy and methylthio groups are ortho-, para-directing activating groups, while the fluoro group is an ortho-, para-directing deactivating group. masterorganicchemistry.com Given the substitution pattern (2-butoxy, 4-fluoro), electrophilic aromatic substitution is expected to be directed primarily to the C5 position (ortho to the butoxy group) and the C3 position (ortho to both the butoxy and fluoro groups, though sterically more hindered).
Directed ortho-metalation presents another powerful strategy for regioselective functionalization. rsc.org This technique uses a directing group on the aromatic ring to guide a metalating agent (e.g., an organolithium or magnesium base) to a specific ortho position, creating a metalated intermediate that can then be trapped with various electrophiles. rsc.org For the title compound, the butoxy group could potentially direct metalation to the C3 position. Such strategies allow for the precise construction of 1,2,3-trisubstituted or more complex aromatic systems. rsc.org
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. youtube.comyoutube.com While direct coupling at a C-F bond is possible, it is challenging due to the high bond strength of the C-F bond compared to other carbon-halogen bonds. nih.gov
A more common approach involves the initial regioselective introduction of a more reactive handle, such as a bromine, iodine, or triflate group, at one of the vacant positions on the aromatic ring. This newly installed group can then readily participate in a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form C-C bonds. rsc.org
Stille Coupling: Reaction with an organotin reagent to form C-C bonds. rsc.org
Buchwald-Hartwig Amination: Reaction with an amine to form C-N bonds. youtube.com
These reactions are generally tolerant of other functional groups, and the presence of alkoxy groups on the aromatic ring has been shown not to adversely affect the reaction efficiency. rsc.org This two-step strategy of halogenation followed by cross-coupling provides a versatile and reliable route to complex derivatives of this compound.
Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand Example | Reference |
| Suzuki Coupling | Ar'-B(OH)₂ | C-C | Pd(dba)₂ / P(tBu)₃ | rsc.org |
| Stille Coupling | Ar'-Sn(Alkyl)₃ | C-C | Pd₂(dba)₃ / PPh₃ | rsc.org |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(OAc)₂ / BINAP | youtube.com |
Transformations Involving the Butoxy Side Chain
The butoxy group (-O-C₄H₉) offers further possibilities for chemical transformation, primarily through cleavage of the ether linkage or modification of the alkyl chain.
A common transformation for aryl ethers is ether cleavage to reveal the corresponding phenol (B47542). This is typically achieved using strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr₃). This reaction would convert the 2-butoxy group into a 2-hydroxyl group, providing a new site for functionalization, such as acylation or alkylation.
Direct oxidation of the butoxy side chain to a carboxylic acid via reagents like potassium permanganate (B83412) is generally not feasible for this compound. Such reactions typically require the presence of at least one benzylic hydrogen (a hydrogen on the carbon atom directly attached to the aromatic ring). youtube.comyoutube.com The butoxy group lacks a benzylic hydrogen, as the carbon attached to the ring is an oxygen atom. However, other strategies for the transformation of aromatic ethers exist, such as catalytic hydrogenolysis, which can cleave the C-O bond to yield an arene. researchgate.net Furthermore, novel catalytic systems that use water as the oxidant have been developed to transform aliphatic halides into carboxylic acids, and such innovative methods could potentially be adapted for ether transformations in the future. acs.org
Advanced Material Science Applications of 2 Butoxy 4 Fluorophenyl Methyl Sulfane Analogues
Design and Synthesis of Functional Polymers and Oligomers
The design and synthesis of functional polymers and oligomers incorporating aryl sulfide (B99878) units have led to materials with enhanced properties.
Integration of Aryl Sulfide Units into Polymeric Scaffolds
Aryl sulfide moieties are incorporated into polymeric backbones to create materials with superior characteristics compared to their aryl polyether counterparts. nih.gov The synthesis of these sulfur-containing polymers can be achieved through various methods, including the alkylation of thiols via SN2 reactions or through thiol-ene and thiol-yne coupling reactions. rsc.org These processes allow for the creation of sulfide organic polymers (SOPs) with high yields. rsc.org For instance, the reaction of 1,3,5-triethynyl benzene (B151609) with sulfur-containing monomers through thiol-yne click polymerization is a known method for preparing such polymers. rsc.org Another approach involves transition-metal-catalyzed cross-coupling reactions, which have become a staple in forming carbon-sulfur bonds for the synthesis of aryl sulfides. nih.gov
The development of new catalytic systems continues to expand the scope of these reactions. For example, a nickel-catalyzed aryl exchange reaction has been developed for the synthesis of aryl sulfides, which avoids the use of odorous thiols by using 2-pyridyl sulfide as a sulfide donor. acs.org This method involves the simultaneous oxidative addition of the aryl sulfide and an aryl electrophile to the nickel catalyst, followed by ligand exchange and reductive elimination to yield the desired aryl sulfide product. acs.org
Structure-Property Relationships of Fluorinated Poly(arylene ether sulfides)
Fluorination of poly(arylene ether sulfide)s (FPAES) significantly influences their properties, making them suitable for specialized applications. The introduction of fluorine atoms into the polymer structure can lead to high thermal stability, chemical resistance, low dielectric constant, and reduced optical loss. acs.orgresearchgate.net These properties are highly desirable for materials used in microelectronics, aerospace, and optical telecommunications. researchgate.net
The relationship between the molecular structure and the optical properties of fluorinated co-poly(arylene ether sulfide)s has been systematically studied. researchgate.net For instance, the refractive index of these polymers can be tuned, and their birefringence, the difference in refractive indices for light of different polarizations, can be minimized by careful molecular design. researchgate.net Research has shown a linear relationship between birefringence and the anisotropic ratio of the polarizability of the molecular repeating unit, indicating that computational methods can be used to design polymers with low birefringence. researchgate.net
The thermal stability of these polymers is also a key feature. For example, cross-linkable FPAES containing an ethynyl (B1212043) group exhibit high thermal stability up to 489 °C and become insoluble in common organic solvents after curing. acs.org The incorporation of bulky fluorine-containing groups like hexafluoroisopropylidene can increase the fractional free volume of the polymer, which in turn affects its gas permeability properties. mdpi.com
Table 1: Properties of Fluorinated Poly(arylene ether sulfide) Analogues
| Property | Value Range/Observation | Reference |
| Refractive Index | 1.51 - 1.60 | researchgate.net |
| Birefringence | 0.0027 - 0.0039 (sulfide series) | researchgate.net |
| Propagation Loss | 0.1 - 0.3 dB/cm at 1.3 µm | researchgate.net |
| 0.2 - 0.5 dB/cm at 1.55 µm | researchgate.net | |
| Thermal Stability (Tg) | 120 °C to 160 °C (after curing) | acs.org |
| Decomposition Temperature | Up to 489 °C | acs.org |
Potential in Optoelectronic and Electronic Devices
The unique electronic and optical properties of aryl sulfide analogues have positioned them as promising candidates for various optoelectronic and electronic applications.
Exploration as Components in Waveguide Technologies
Fluorinated poly(arylene ether sulfide)s are particularly well-suited for use in optical waveguide devices due to their low optical loss at telecommunication wavelengths (1.3 and 1.55 µm). acs.org The synthesis of FPAES with cross-linkable end groups allows for the fabrication of polymer films with good chemical resistance and thermal stability, which are crucial for the manufacturing and long-term operation of waveguide devices. acs.org
The optical loss of these materials is a critical parameter, and studies have shown that it is inversely proportional to the fluorine content. researchgate.net Propagation losses of less than 0.42 dB/cm have been achieved, making these materials good candidates for the core of optical waveguides. acs.org The ability to control the refractive index and minimize birefringence is also essential for preventing signal distortion in waveguide applications. researchgate.net
Development of Organic Semiconductors with Aryl Sulfide Motifs
Aryl sulfide motifs are prevalent in the field of organic semiconductors. rsc.org Thiophene-fused polycyclic aromatic hydrocarbons (PAHs), a class of aryl sulfides, are among the most common organic semiconductors used in transistors, solar cells, and organic light-emitting diodes (OLEDs). eeworldonline.com The sulfur atom in these structures plays a significant role in their electronic properties. rsc.org
The synthesis of these materials has been a major research focus, with efforts directed towards developing efficient and cost-effective methods. One such method involves the direct thienannulation of PAHs using elemental sulfur, which significantly reduces the number of synthetic steps and the cost of reagents. eeworldonline.com The charge transport properties of organic semiconductors can be improved by creating highly ordered thin films, which can be achieved through various crystallization techniques. acs.org The oxidation state of the sulfur bridge in these molecules can also be used to tune their photophysical and photochemical properties. rsc.org
Aryl Sulfides as Ligands in Catalysis (General)
Beyond their role in the final material, aryl sulfides are also employed as ligands in transition metal catalysis. The synthesis of aryl sulfides itself often relies on metal-catalyzed cross-coupling reactions, with palladium, copper, and nickel being common choices. nih.govbeilstein-journals.org The development of these catalytic systems has been crucial for the advancement of organic synthesis. nih.gov
In some catalytic processes, aryl sulfides can be formed as byproducts or intermediates. For instance, during a Fukuyama coupling reaction, a zinc thiolate species can be generated as a byproduct, which can then participate in C-S bond formation. nih.gov More recently, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of aryl sulfides, allowing for reactions to proceed at room temperature without the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov In these systems, an iridium-based photocatalyst can be used to generate a reactive radical species from a disulfide, which then couples with an electron-rich arene. beilstein-journals.org
Furthermore, organosulfide-based covalent organic polymers have been shown to act as metal-free heterogeneous Lewis acid catalysts for reactions such as esterification. rsc.org The sulfur centers in these polymers can activate carboxylic acids through hypervalent interactions, facilitating the addition of an alcohol. rsc.org
Design of Ligands Featuring Sulfane Structures
The incorporation of sulfane (thioether) moieties is a well-established strategy in ligand design for coordination chemistry and catalysis. The sulfur atom in a thioether group acts as a soft Lewis base, showing a strong affinity for soft transition metal centers such as palladium (Pd), copper (Cu), nickel (Ni), and iron (Fe). youtube.comacs.org This interaction is fundamental to the construction of stable and reactive organometallic complexes.
Ligand design often focuses on creating multidentate structures where the sulfane group is combined with other donor atoms (e.g., nitrogen, phosphorus, or oxygen) to form chelating ligands. This chelation enhances the stability of the resulting metal complex. The geometry and reactivity of the catalyst can be systematically modified by altering the position of the thioether donor. For instance, studies on metallodipyrrin complexes have shown that moving a thioether donor from a meta to a para position on a phenyl ring can switch the self-assembly of copper complexes from discrete head-to-tail dimers to linear coordination polymers. youtube.com
In the context of cross-coupling reactions, such as the Buchwald-Hartwig amination, ligands incorporating thioether groups have demonstrated significant utility. wikipedia.orgorganic-chemistry.org These reactions are pivotal for synthesizing carbon-nitrogen and carbon-sulfur bonds, which are ubiquitous in pharmaceuticals and functional materials. wikipedia.orgnih.gov Ligands can be designed to be sterically demanding and electron-rich to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.gov For example, thioethers can be coupled with aryl halides under Buchwald-Hartwig conditions to produce aryl thioethers, a transformation that relies on appropriately designed catalyst systems. wikipedia.org
Below is a table of representative ligand scaffolds that incorporate sulfane structures, highlighting the diversity in design.
| Ligand Scaffold Type | Key Structural Features | Typical Metal Center | Primary Application |
|---|---|---|---|
| Thioether-Phosphine | Combines a soft phosphine (B1218219) donor with a soft thioether donor. Often bidentate. | Palladium (Pd), Nickel (Ni) | Cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) |
| Thioether-Imine | Features a Schiff base (imine) nitrogen donor and a thioether sulfur. | Iron (Fe), Cobalt (Co) | Oxidation catalysis, Polymerization |
| Pincer Ligands (SCS, SNS) | Tridentate ligands that bind to the metal in a meridional fashion, featuring a central aryl backbone flanked by two thioether or other donor groups. | Palladium (Pd), Platinum (Pt), Ruthenium (Ru) | Dehydrogenation, C-H activation |
| Thioether-Functionalized N-Heterocyclic Carbenes (NHCs) | An NHC core with a pendant arm containing a thioether donor, creating a chelating ligand. | Gold (Au), Copper (Cu), Palladium (Pd) | Catalysis, Medicinal Chemistry |
Influence of Fluorine and Ether Substituents on Ligand Performance
The performance of a ligand in a catalytic system can be profoundly influenced by the electronic and steric nature of its substituents. In analogues of (2-Butoxy-4-fluorophenyl)(methyl)sulfane, the fluorine atom and the butoxy group play critical, distinct roles in modulating ligand properties.
Influence of Fluorine:
The incorporation of fluorine into a ligand framework is a powerful tool for tuning catalyst performance. rsc.org Fluorine is the most electronegative element, and its presence on an aromatic ring imparts strong inductive electron-withdrawing effects. rsc.orgnih.gov This electronic perturbation can significantly alter the reactivity of the coordinated metal center. acs.org For instance, in palladium-catalyzed cross-coupling, a more electron-deficient metal center can enhance the rate of reductive elimination, a key product-forming step. nih.govacs.org
Beyond simple inductive effects, fluorine can engage in unique non-covalent interactions and exert steric influence. rsc.org Although fluorine is the second smallest atom after hydrogen, substituting it for hydrogen increases steric hindrance, and polyfluoroalkyl groups like trifluoromethyl (CF3) are considered sterically bulky. rsc.orgnih.gov This can be used to control the selectivity of a reaction. Furthermore, C-H bonds located ortho to a C-F bond exhibit enhanced reactivity toward metal centers, a phenomenon that is exploited in directed C-H functionalization reactions to create complex molecules. acs.org The design of a fluorinated biaryl monophosphine ligand, AlPhos, enabled the room-temperature palladium-catalyzed fluorination of aryl triflates, a transformation that was previously challenging. nih.govnih.gov
Influence of Ether Substituents:
Ether groups, such as the butoxy moiety, also play a crucial role in ligand performance. The oxygen atom of the ether can act as a hemilabile coordinating group. This means it can form a relatively weak, reversible bond with the metal center. This coordination can stabilize the catalyst during certain stages of the catalytic cycle, and its dissociation can open up a coordination site for substrate binding, thereby facilitating catalysis.
The steric bulk of the ether group is another important factor. A large substituent like a butoxy group can create a specific steric environment around the metal, influencing which substrates can access the catalytic site and in what orientation, thereby controlling regioselectivity and stereoselectivity. Quantum chemical calculations on aza-crown ethers have shown that introducing large substituents into the ether molecule leads to significant changes in the ligand's structure, which in turn affects the selectivity of metal ion complexation. researchgate.net In palladium-catalyzed C-O cross-coupling reactions, ligands featuring specific ether and phosphine combinations have been shown to facilitate the challenging formation of fluorinated alkyl aryl ethers. acs.org
The following table summarizes the general influence of these substituents on key ligand and catalyst properties.
| Substituent | Property Influenced | General Effect | Consequence for Catalysis |
|---|---|---|---|
| Fluorine | Electronic Properties | Strongly electron-withdrawing; increases acidity of nearby protons. rsc.orgnih.gov | Modulates metal center reactivity; can enhance rates of reductive elimination. acs.org |
| Steric/Directing Effects | Increases local steric bulk; can direct ortho C-H activation. rsc.orgacs.org | Improves reaction selectivity; enables novel bond formations. | |
| Ether (Butoxy) | Coordinating Ability | Can act as a hemilabile donor, reversibly binding to the metal center. | Stabilizes catalytic intermediates; facilitates substrate binding by opening coordination sites. |
| Steric Hindrance | Provides significant steric bulk. | Influences selectivity (regio- and stereo-); controls access to the catalytic center. |
Concluding Remarks and Future Research Outlook for 2 Butoxy 4 Fluorophenyl Methyl Sulfane
Bridging Experimental and Theoretical Advances
A significant opportunity in the study of (2-Butoxy-4-fluorophenyl)(methyl)sulfane lies in the synergy between experimental synthesis and theoretical modeling. Currently, the primary information available for this compound is its identification and availability from chemical suppliers, who have assigned it CAS number 1443348-71-7. bldpharm.com
Future experimental work should focus on establishing a comprehensive physicochemical profile. This would include determining key properties such as melting point, boiling point, solubility in various solvents, and spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry). Such data is fundamental for quality control and for understanding the compound's behavior in different environments.
Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity. Theoretical calculations can predict spectroscopic signatures, which can then be validated against experimental findings. Furthermore, modeling can elucidate the effects of the fluorine and butoxy substituents on the electron distribution and reactivity of the thioanisole (B89551) core. For instance, studies on other 4-substituted thioanisole radical cations have successfully used time-resolved resonance Raman spectroscopy and DFT calculations to understand their structures and reactivity. researchgate.net A similar approach for this compound could predict its behavior in various chemical reactions.
The following table outlines key experimental and theoretical data points that need to be established for this compound:
| Data Point | Experimental Technique | Theoretical Method | Information Gained |
| Molecular Structure | X-ray Crystallography | DFT Geometry Optimization | Bond lengths, bond angles, and conformation |
| Spectroscopic Data | NMR, IR, Mass Spectrometry | Calculation of NMR shifts, vibrational frequencies | Structural confirmation and electronic environment |
| Reactivity | Reaction screening | Calculation of reaction pathways and transition states | Understanding of potential chemical transformations |
| Electronic Properties | Cyclic Voltammetry | Calculation of HOMO/LUMO energies | Redox behavior and potential for electronic applications |
Prospects for Novel Methodologies and Derivatizations
The synthesis of this compound likely relies on established methods for forming aryl sulfides. A common approach involves the S-alkylation of a corresponding thiophenol with a methylating agent. In this case, the synthesis would likely start from 2-butoxy-4-fluorothiophenol. The development of more efficient, sustainable, and scalable synthetic routes is a key area for future research. This could involve exploring novel catalytic systems, such as transition metal-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of other complex sulfides. mdpi.com
The derivatization of this compound opens up a vast chemical space for exploration. Key reactions could include:
Oxidation of the sulfide (B99878): The methylsulfane group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives often exhibit distinct biological activities and physicochemical properties compared to the parent sulfide. Asymmetric oxidation could also be employed to produce chiral sulfoxides, which are valuable in stereoselective synthesis. orgsyn.org
Electrophilic aromatic substitution: The aromatic ring can be further functionalized through reactions such as nitration, halogenation, or acylation. The directing effects of the existing substituents would guide the position of the new functional group.
Modification of the butoxy chain: The butyl group could be replaced with other alkyl or functionalized chains to modulate properties like solubility and lipophilicity.
These derivatizations could lead to a library of related compounds with a wide range of properties, potentially useful in drug discovery and material science.
Expanding the Scope of Material Science Applications for This Class of Compounds
While specific applications for this compound have not yet been reported, its structural features suggest potential in several areas of material science. The presence of a fluorinated aromatic ring is a common feature in materials with applications in electronics and liquid crystals due to the unique properties conferred by fluorine, such as high thermal stability and specific electronic effects.
The thioether linkage itself is of interest. Organosulfur compounds are being explored for their use in creating novel polymers and functional materials. For example, they can be incorporated into polymer backbones to influence properties like refractive index and thermal stability.
Future research in this area could involve:
Polymer synthesis: Investigating the use of this compound or its derivatives as monomers or additives in the creation of new polymers with tailored optical or electronic properties.
Surface modification: Exploring the ability of this compound to self-assemble on metal surfaces, a property of some organosulfur compounds, which could have applications in corrosion inhibition or the development of molecular electronic devices.
Liquid crystals: The anisotropic shape and polarizability of molecules containing fluorinated phenyl rings are often prerequisites for liquid crystalline behavior. Investigating this possibility for derivatives of this compound could open up new applications in display technologies.
Q & A
Advanced Question
- Cyanolysis : Measures thiocyanate (SCN⁻) formation via UV absorbance at 460 nm .
- Fluorescent Probes : SSP2 or BioTracker Green Sulfane Sulfur Dye enables real-time detection in biological matrices (λₑₓ/ₑₘ = 488/520 nm) .
- 31P NMR : Monitors phosphine trapping agents (e.g., P2 reagent) reacting with sulfane sulfur (δ ~45 ppm for PS₂ adducts) .
How can conflicting kinetic data in oxidation studies be resolved?
Advanced Question
Contradictions often arise from reaction conditions (pH, temperature) or detection limits:
Method Comparison : Cross-validate using both cyanolysis (quantitative) and fluorescent probes (sensitivity to labile species) .
31P NMR : Provides direct evidence of intermediates (e.g., sulfane-P2 adducts) to clarify reaction pathways .
What role does the butoxy group play in solubility and biological interactions?
Advanced Question
- Solubility : The butoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability in cell-based assays .
- Biological Interactions : Long alkoxy chains may sterically hinder enzyme binding, reducing metabolic degradation rates compared to shorter alkoxy analogs .
What are the challenges in characterizing sulfoxide stereochemistry derived from this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
